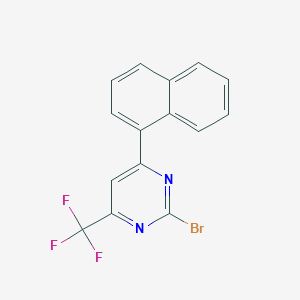
2-(3-Bromo-phenyl)-cyclopropanecarboxylic Acid Ethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Rel-ethyl (1R,2R)-2-(3-bromophenyl)cyclopropane-1-carboxylate” is a synthetic organic compound that belongs to the class of cyclopropane carboxylates. These compounds are known for their unique three-membered ring structure, which imparts significant strain and reactivity. The presence of a bromophenyl group further enhances its chemical properties, making it a compound of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “Rel-ethyl (1R,2R)-2-(3-bromophenyl)cyclopropane-1-carboxylate” typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Grignard reaction, where a bromophenyl magnesium halide reacts with a suitable cyclopropane derivative.
Esterification: The final step involves the esterification of the cyclopropane carboxylic acid with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
“Rel-ethyl (1R,2R)-2-(3-bromophenyl)cyclopropane-1-carboxylate” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or the ester to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium iodide in acetone or other nucleophiles under suitable conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, phenyl derivatives.
Substitution: Iodophenyl derivatives, other substituted phenyl compounds.
Wissenschaftliche Forschungsanwendungen
“Rel-ethyl (1R,2R)-2-(3-bromophenyl)cyclopropane-1-carboxylate” has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of “Rel-ethyl (1R,2R)-2-(3-bromophenyl)cyclopropane-1-carboxylate” depends on its specific interactions with molecular targets. The bromophenyl group can interact with various enzymes and receptors, while the cyclopropane ring can impart unique conformational properties. These interactions can modulate biological pathways and lead to specific effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (1R,2R)-2-phenylcyclopropane-1-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological activity.
Methyl (1R,2R)-2-(3-bromophenyl)cyclopropane-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
(1R,2R)-2-(3-bromophenyl)cyclopropane-1-carboxylic acid: The carboxylic acid derivative of the compound.
Uniqueness
“Rel-ethyl (1R,2R)-2-(3-bromophenyl)cyclopropane-1-carboxylate” is unique due to the combination of the strained cyclopropane ring and the bromophenyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
ethyl 2-(3-bromophenyl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c1-2-15-12(14)11-7-10(11)8-4-3-5-9(13)6-8/h3-6,10-11H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICVJKZHLQIKGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4-Chloro-2-phenylbenzo[d]oxazol-7-yl)boronic Acid](/img/structure/B13713668.png)
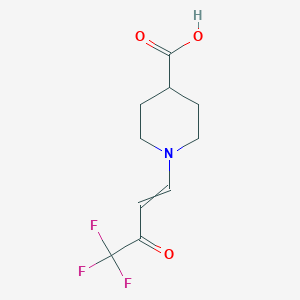
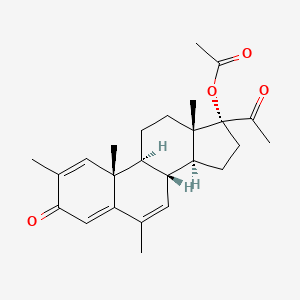

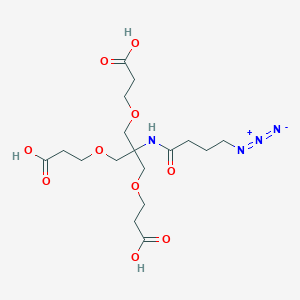
![8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13713703.png)
![7,7'-Oxydithieno[3,2-b]pyridine](/img/structure/B13713705.png)
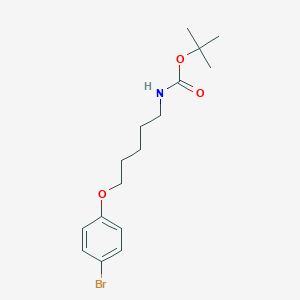
![(Z,2S,9S)-9-[tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undec-6-en-1-ol](/img/structure/B13713731.png)
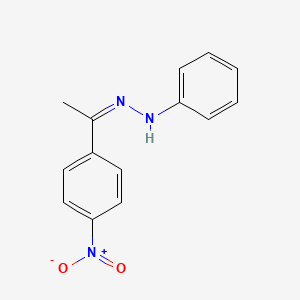
![2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic Acid](/img/structure/B13713742.png)
![3-[[4-(2-Pyridyl)phenyl]amino]benzoic Acid](/img/structure/B13713748.png)

